盐酸同氯环己嗪

描述

Homochlorcyclizine dihydrochloride is a derivative of cyclizine with pharmacological properties that include antihistaminic activity, comparable to diphenhydramine. It is known for its effectiveness in the prophylaxis of seasickness and has been found to offer significant protection against motion sickness. Additionally, it has local anesthetic properties and displays atropine-like antispasmodic effects on intestinal smooth muscle .

Synthesis Analysis

The synthesis of homochlorcyclizine dihydrochloride and its related substances can be analyzed using a combination of high-performance liquid chromatography (HPLC) and gas chromatography (GC). For instance, N-Methylpiperazine, a known related substance in chlorcyclizine hydrochloride, can be determined by GC using a Rtx-1 capillary column with a temperature program and flame ionization detector. The method has shown to be linear for N-methylpiperazine in the range of 10-100 µg/ml with a low limit of detection .

Molecular Structure Analysis

The molecular structure of homochlorcyclizine dihydrochloride can be studied through its enantiomers. A method for the simultaneous determination of (+)- and (-)-homochlorcyclizine in human urine has been described using high-performance liquid chromatography on a chiral stationary phase. The pH of the buffer and organic modifier in the mobile phase significantly affects the chromatographic separation, indicating the importance of molecular structure in the analysis of this compound .

Chemical Reactions Analysis

Homochlorcyclizine dihydrochloride undergoes metabolic processes in the body, as evidenced by the distinct differences in urinary excretion of its enantiomers. For example, the urinary excretion as (-)-HCZ-glucuronide within 48 hours was approximately four times higher than that of the (+)-isomer. This suggests that the compound undergoes enantioselective pharmacokinetics, with each enantiomer having a different metabolic pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of homochlorcyclizine dihydrochloride can be inferred from its pharmacological effects and the methods used for its analysis. It is a water-soluble, bitter-tasting, white crystalline solid. The compound's solubility and taste are important considerations in its formulation for medical use. The analytical methods employed for its determination, such as HPLC and GC, also reflect its chemical stability and behavior under various conditions .

Relevant Case Studies

A pharmacokinetic study conducted with three healthy volunteers, who each received a single oral dose of racemic homochlorcyclizine (20 mg), revealed significant differences between the two enantiomers, especially in the metabolic process. This study is crucial for understanding the drug's behavior in the human body and for optimizing its therapeutic use .

In another study, young Wistar rats treated with homochlorcyclizine showed morphological, histochemical, and biochemical changes, particularly in the liver. The drug induced phospholipidosis, with an increase in phosphatidyl choline and acid phospholipids, and some lysosomal enzymatic activities were also increased. These findings are important for assessing the potential side effects and long-term impact of the drug on organ systems .

科学研究应用

血清素拮抗作用和其他药理特性

盐酸同氯环己嗪已被确认为体外和体内研究中的活性血清素拮抗剂。它还对组胺和乙酰胆碱表现出阻断作用。此外,它拮抗慢反应物质 (SRS-A) 的痉挛作用,而 SRS-A 与过敏性休克和人类哮喘有关。它具有对抗各种试剂诱导的收缩松弛豚鼠气管链制剂的能力,加上它对被动和主动过敏反应的保护作用,表明它在过敏领域有治疗用途 (Kimura, Young, & Richards, 1960)。

对映选择性药代动力学

对大鼠盐酸同氯环己嗪的对映选择性药代动力学的研究表明,口服后其对映异构体在各种组织中的浓度存在显着差异。这种差异归因于肝脏中优先的一过性代谢,而不是对映选择性吸收或分布 (Nishikata et al., 1994)。

组织病理学影响

研究表明,同氯环己嗪可以诱导形态、组织化学和生化变化,特别是在肝脏中,其特征是选择性磷脂或糖脂储存。这种药物诱导的磷脂沉积症还导致磷脂酰胆碱和酸性磷脂以及某些溶酶体酶活性增加 (Lageron & Saffroy, 1982)。

黑色素瘤细胞中黑色素生成抑制

发现盐酸同氯环己嗪可以抑制小鼠 B16 黑色素瘤细胞中由 α-黑色素刺激激素 (α-MSH) 或 3-异丁基-1-甲基黄嘌呤 (IBMX) 刺激的黑色素生成。有趣的是,这种抑制不涉及细胞或黑素体酪氨酸酶活性的降低,表明了一种独特的作用机制。这使盐酸同氯环己嗪成为治疗皮肤色素沉着的潜在美白剂 (Chang & Chen, 2012)。

与其他药物的相互作用

盐酸同氯环己嗪可以通过抑制 CYP2D6 介导的代谢来影响其他药物(例如氟哌啶醇)的血浆浓度。这种相互作用强调了在开出盐酸同氯环己嗪时考虑药物-药物相互作用的重要性 (Suzuki et al., 2003)。

属性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.2ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;;/h2-4,6-11,19H,5,12-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVFQWFTNVMTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homochlorcyclizine dihydrochloride | |

CAS RN |

1982-36-1 | |

| Record name | Homochlorcyclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCHLORCYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YE3TK8NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

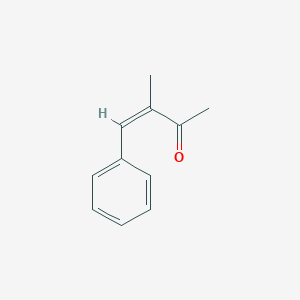

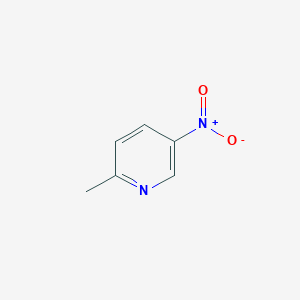

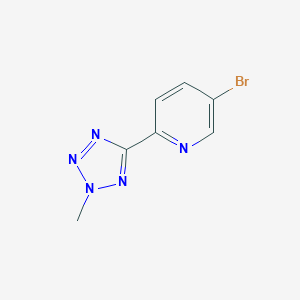

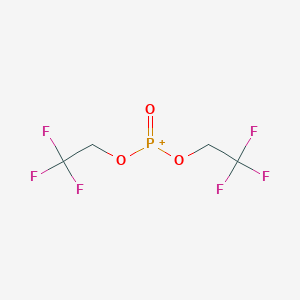

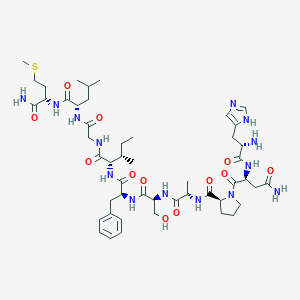

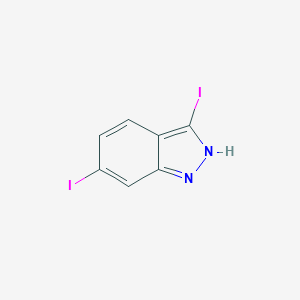

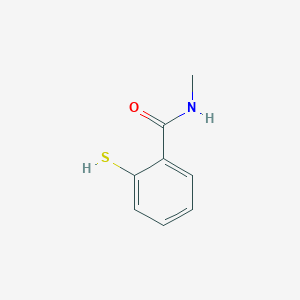

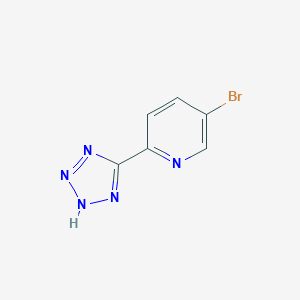

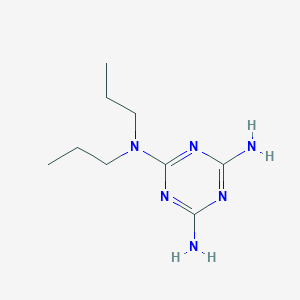

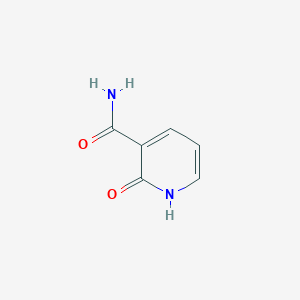

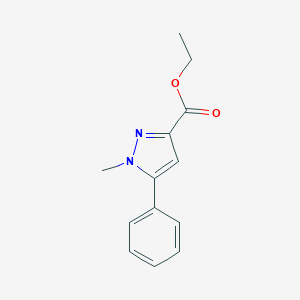

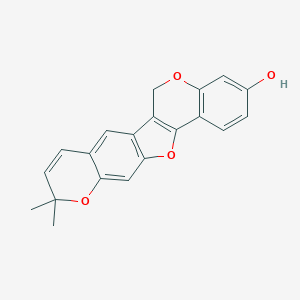

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。